molecular formula C19H20N4O2 B2993905 (2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034302-91-3

(2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No. B2993905
CAS RN: 2034302-91-3
M. Wt: 336.395
InChI Key: QNNWSYWVSYFLTH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a 2,5-dimethylfuran moiety, a 1H-1,2,3-triazole moiety, and a pyrrolidin-1-yl)methanone moiety .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as IR spectroscopy, 1H NMR, 13C NMR, and EI-MS spectral analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the 2,5-dimethylfuran component could potentially undergo reactions typical of furan compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, 2,5-dimethylfuran is a liquid with a density of 0.8897 g/cm^3 and a boiling point of 92 to 94 °C .

Scientific Research Applications

Catalysis and Synthesis

Compounds similar to "(2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone" have been utilized in catalysis. For instance, iridium(I) complexes of upper rim functionalized PTA derivatives were synthesized and characterized for use in catalytic hydrogenations. These complexes facilitated the hydrogenation of α,β-unsaturated aldehydes and ketones, demonstrating the potential for such molecules in catalytic applications (Guerriero et al., 2011).

Molecular Structure and Density Functional Theory (DFT) Studies

Related compounds have been the subject of detailed molecular structure analyses and DFT studies. For example, the synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds provided insights into their molecular electrostatic potential and physicochemical properties, showcasing the importance of such analyses in understanding the behavior of complex molecules (Huang et al., 2021).

Antimicrobial and Antitumoral Activities

Compounds incorporating similar structural motifs have been investigated for their biological activities. A study on (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives revealed promising in vitro anticoronavirus and antitumoral activity, highlighting the potential pharmaceutical applications of these molecules (Jilloju et al., 2021).

Ligand Synthesis for Metal Complexation

Further research into related compounds includes their use as ligands for metal complexation. Organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from related structures were synthesized, characterized, and shown to exhibit antimicrobial activities, suggesting their applicability in developing new antimicrobial agents (Singh et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some triazole derivatives have shown effective cytotoxic activity against various cancer cell lines .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific properties and uses. For example, 2,5-dimethylfuran is very flammable and harmful .

Future Directions

The future directions for research on this compound could potentially involve exploring its biological activities, given the known activities of some of its components .

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13-10-17(14(2)25-13)19(24)22-9-8-16(11-22)23-12-18(20-21-23)15-6-4-3-5-7-15/h3-7,10,12,16H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNWSYWVSYFLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-dimethylfuran-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

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